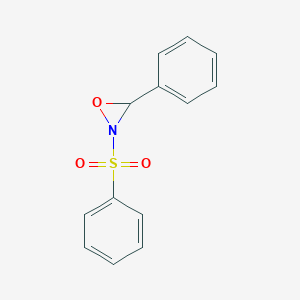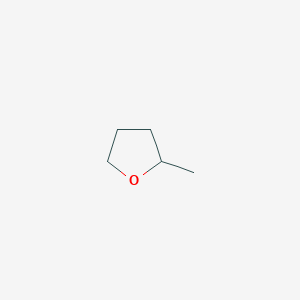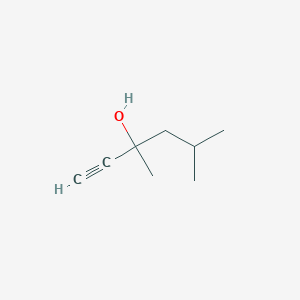
4-ニトロベンゼンスルホン酸
概要
説明
4-Nitrobenzenesulfonic acid is an organic compound with the chemical formula C6H5NO5S. It is characterized by a nitro group (-NO2) and a sulfonic acid group (-SO3H) attached to a benzene ring. This compound appears as a yellow to orange crystalline powder and is known for its applications in various chemical processes and industries .
科学的研究の応用
4-Nitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: The compound is used in the synthesis of pharmaceuticals and as a precursor for drug development.
Industry: It is employed in the production of detergents, surfactants, and other industrial chemicals.
作用機序
Target of Action
4-Nitrobenzenesulfonic acid is an organic compound with the chemical formula C6H5NO5S
Mode of Action
The specific mode of action of 4-Nitrobenzenesulfonic acid is not well-documented. Nitroaromatic compounds generally undergo reduction reactions in biological systems, which can lead to the formation of reactive species. These reactive species can then interact with cellular components, leading to various effects .
Biochemical Pathways
Nitroaromatic compounds are known to interfere with various biochemical processes due to their reactivity .
Pharmacokinetics
Given its solubility in water , it can be inferred that it might have good bioavailability.
Result of Action
Nitroaromatic compounds can generate reactive species that can cause cellular damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Nitrobenzenesulfonic acid. For instance, its reactivity might be influenced by pH and temperature. Moreover, its stability could be affected by exposure to light or heat .
準備方法
Synthetic Routes and Reaction Conditions: 4-Nitrobenzenesulfonic acid is typically synthesized through the hydrolysis of 4-nitrobenzenesulfonyl chloride. The reaction involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Sulfonation: Nitrobenzene is then sulfonated using fuming sulfuric acid to produce 4-nitrobenzenesulfonic acid.
Industrial Production Methods: In industrial settings, the production of 4-nitrobenzenesulfonic acid follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product .
化学反応の分析
Types of Reactions: 4-Nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid.
Substitution: The sulfonic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed:
Reduction: 4-Aminobenzenesulfonic acid is formed when the nitro group is reduced.
Substitution: Various substituted benzenesulfonic acids can be formed depending on the reagents used.
類似化合物との比較
4-Nitrobenzenesulfonyl chloride: This compound is a precursor to 4-nitrobenzenesulfonic acid and shares similar chemical properties.
4-Aminobenzenesulfonic acid: Formed by the reduction of 4-nitrobenzenesulfonic acid, it has different reactivity due to the presence of an amino group.
3-Nitrobenzenesulfonic acid: An isomer with the nitro group in a different position, leading to variations in chemical behavior.
Uniqueness: 4-Nitrobenzenesulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and applications. Its ability to undergo both reduction and substitution reactions makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
4-nitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXOTSHWBDUUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059682 | |
| Record name | Benzenesulfonic acid, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly white solid; [Acros Organics MSDS] | |
| Record name | 4-Nitrobenzenesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20072 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
138-42-1 | |
| Record name | 4-Nitrobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-NITROBENZENESULFONIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitrobenzenesulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F26NQB9BJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic applications of 4-nitrobenzenesulfonic acid?
A1: 4-Nitrobenzenesulfonic acid has shown promise as a catalyst in various organic reactions. For instance, it effectively catalyzes the nucleophilic substitution of propargyl alcohols with aliphatic alcohols, amines, and heterocycles. [, ] This metal-free approach offers a scalable and efficient method for synthesizing diverse organic compounds. Additionally, it has been successfully employed as a Brønsted acid catalyst in a tandem reaction to synthesize α-(4-oxazolyl)amino esters from ethyl 2-oxobut-3-ynoates and amides. []
Q2: Can you describe the degradation of tartrazine using 4-nitrobenzenesulfonic acid?
A2: While 4-nitrobenzenesulfonic acid itself isn't directly involved in the degradation process, it's identified as a product of tartrazine degradation. A study investigated the use of an Fe-TAML/hydrogen peroxide system for treating concentrated azo dye solutions. This system effectively breaks down tartrazine, producing environmentally benign byproducts like small organic acids, 4-phenolsulfonic acid, and a small amount of 4-nitrobenzenesulfonic acid. []
Q3: How is 4-nitrobenzenesulfonic acid involved in the synthesis of hydroxamic acids and ureas?
A3: Researchers have developed a method using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) as a reagent for synthesizing hydroxamic acids and ureas from carboxylic acids. This process relies on the Lossen rearrangement and boasts high yields without racemization under mild conditions. Importantly, the 4-nitrobenzenesulfonic acid byproduct, alongside Oxyma, can be easily recovered and recycled to prepare the reagent, making this method environmentally friendly and cost-effective. []
Q4: Has 4-nitrobenzenesulfonic acid been explored for material science applications?
A4: Yes, researchers have investigated the use of 4-nitrobenzenesulfonic acid in the development of noncentrosymmetric cocrystals. These cocrystals, formed with 2-amino-5-nitropyridine (2A5NP) and various benzenesulfonic acids, show potential for nonlinear optical materials due to their ability to generate second harmonics. [] Additionally, studies have examined the supramolecular organization of 4-nitrobenzenesulfonic acid hydrates and ammonium salts, exploring their potential for proton conductivity. []
Q5: Is there any research regarding the metabolism of 4-nitrobenzenesulfonic acid in biological systems?
A5: Yes, research on the herbicide fluorodifen revealed that it is metabolized into various compounds, including 4-nitrobenzenesulfonic acid. In a study using Norway spruce cell suspension cultures, 4-nitrobenzenesulfonic acid was identified as a polar metabolite of fluorodifen, accounting for 6.7% of the administered dose after 5 weeks. The study also found that this compound is generated through the metabolism of 2-nitro-4-trifluoromethylphenyl-S-glucoside, another prominent fluorodifen metabolite in Norway spruce. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Tris[N,N-bis(trimethylsilyl)amide]neodymium (III)](/img/structure/B130288.png)





![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)


